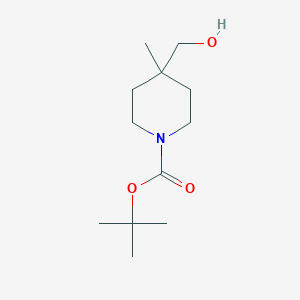

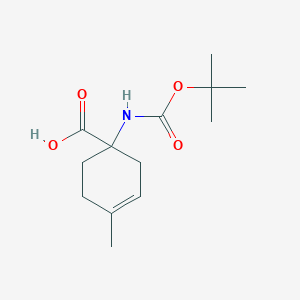

1-(Boc-amino)-4-methyl-cyclohex-3-ene-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

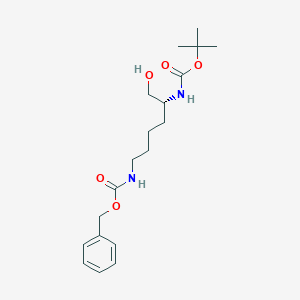

The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis . It’s often used in the protection of amines, particularly in the field of peptide synthesis . The compound you’re asking about seems to be a cyclohexene derivative with a Boc-protected amino group and a carboxylic acid group.

Synthesis Analysis

The formation of Boc-protected amines and amino acids is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .

Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .

Aplicaciones Científicas De Investigación

Crystallographic Characterization

The crystal structures of derivatives of 1-aminocyclohexane-1-carboxylic acid, including Boc-protected versions, have been determined to understand their conformational behavior. These structures often adopt a perfect chair conformation for the cyclohexane ring, with the amino group typically occupying an axial position. This information is crucial for designing peptides and peptidomimetics with desired structural properties (Valle et al., 1988).

Synthesis of β-Amino Acids

Research on the synthesis of enantiomerically pure β-amino acids from cyclohexane derivatives has shown efficient methods to obtain these important building blocks for helical β-peptides. The N-BOC-protected derivatives are particularly relevant for facilitating the synthesis of peptides with specific conformational constraints (Berkessel et al., 2002).

Enantiopure Pyrrolizidinone Amino Acid Synthesis

The synthesis of enantiopure pyrrolizidinone amino acids, utilizing Boc-protected intermediates, has been explored for their potential as conformationally rigid dipeptide surrogates. This research is instrumental in examining the conformation-activity relationships of biologically active peptides, offering insights into the structural requisites for biological activity (Dietrich & Lubell, 2003).

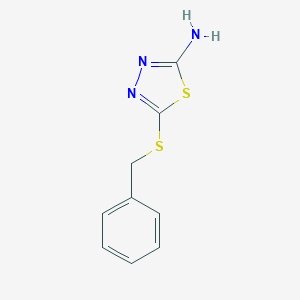

Development of Triazole-based Scaffolds

Innovations in synthesizing triazole amino acids for peptidomimetic frameworks have utilized Boc-protected intermediates to navigate the challenges posed by potential rearrangements during chemical reactions. This work underpins the development of compounds with significant biological activities, including inhibitors with specific target interactions (Ferrini et al., 2015).

Direcciones Futuras

Propiedades

IUPAC Name |

4-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-9-5-7-13(8-6-9,10(15)16)14-11(17)18-12(2,3)4/h5H,6-8H2,1-4H3,(H,14,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHRVAAFYUFUMGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-amchec-OH | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.